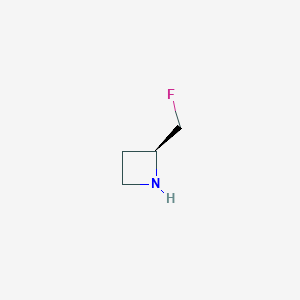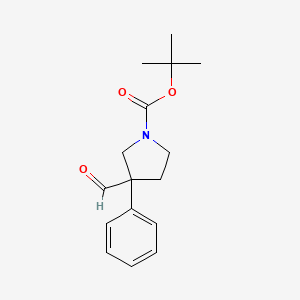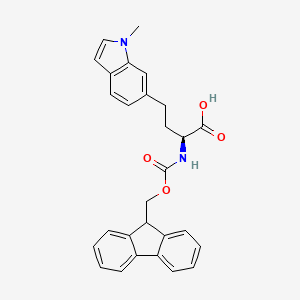![molecular formula C9H14O4 B12850734 Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of bicyclo[2.2.2]octane, featuring a hydroxyl group and a carboxylate ester. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybicyclo[2.2.2]octane-1-one with methanol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxobicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of various substituted bicyclo[2.2.2]octane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate or a precursor in pharmaceutical synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring, used in drug design for improved physicochemical properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with distinct biological activities.
Uniqueness: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts unique reactivity and properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-7(10)9-4-2-8(11,3-5-9)6-13-9/h11H,2-6H2,1H3 |
InChI-Schlüssel |
DGKGJXZBVNSTAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(CC1)(CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


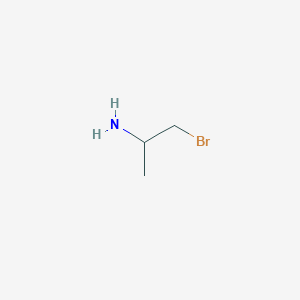
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
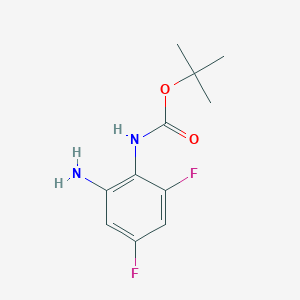
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
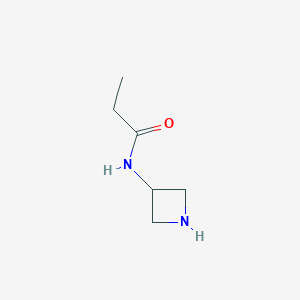


![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)


